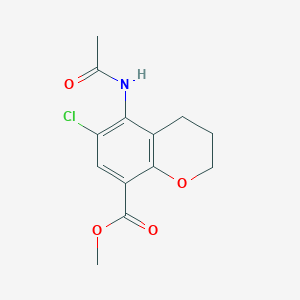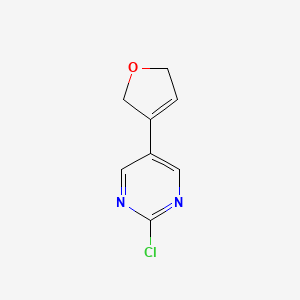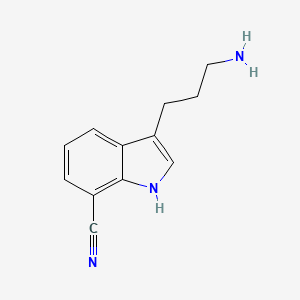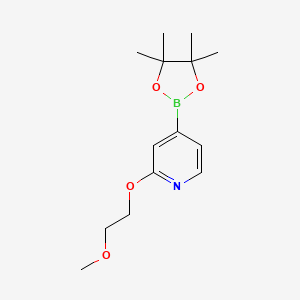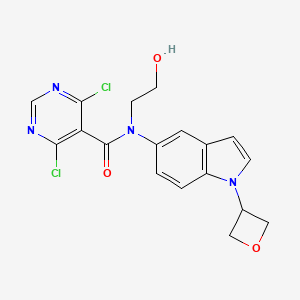
1-(4-Nitrophenyl)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group at the 1-position of the indazole ring enhances its chemical reactivity and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)indazole can be synthesized through various methods. One common approach involves the cyclization of 2-nitrobenzylidene-2-phenylhydrazine under acidic conditions. Another method includes the reaction of 4-nitrophenylhydrazine with 2-bromoacetophenone, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)indazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated indazole derivatives.
科学的研究の応用
1-(4-Nitrophenyl)indazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(4-Nitrophenyl)indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the indazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-Phenylindazole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
1-(4-Methylphenyl)indazole: Contains a methyl group instead of a nitro group, leading to variations in its chemical and biological behavior
Uniqueness: 1-(4-Nitrophenyl)indazole is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential therapeutic applications. The nitro group can participate in redox reactions, making it a valuable compound for studying oxidative stress and related biological processes .
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-(4-nitrophenyl)indazole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9H |
InChIキー |
CWXBTIQSQAFELP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
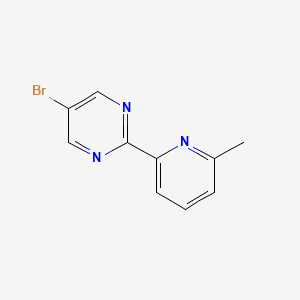
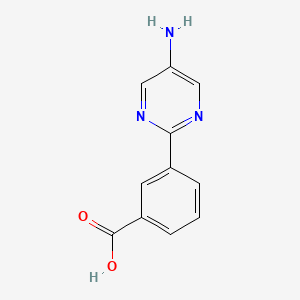
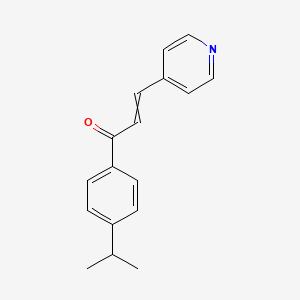
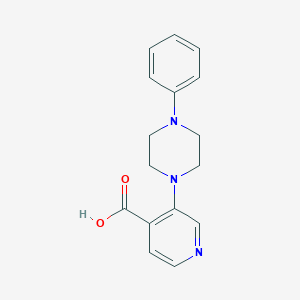
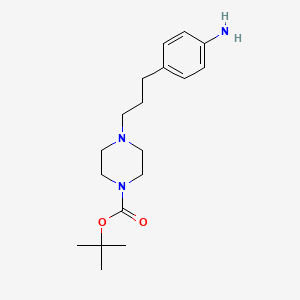
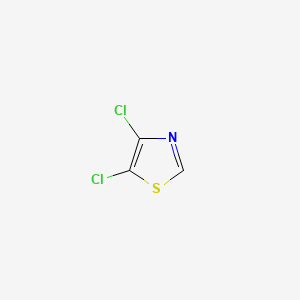
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
